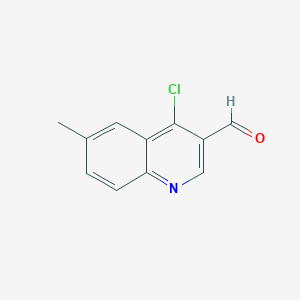

4-Chloro-6-methylquinoline-3-carbaldehyde

Übersicht

Beschreibung

4-Chloro-6-methylquinoline-3-carbaldehyde is a quinoline derivative, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to promote the cyclization and formylation reactions, resulting in higher yields and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 4-chloro substituent participates in palladium-free substitution under phase-transfer catalysis. In optimized conditions using PEG-400 and CTAB, piperidine displaces the chloro group at 135°C within 2.5 hours (Table 1) .

| Substrate | Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| 2-Chloro-6-methylquinoline-3-carbaldehyde | CTAB | PEG-400 | 2.5 | 89% |

| Same substrate (prior method) | K₂CO₃ | DMF | 10 | 65% |

This method eliminates the need for transition metals, offering cost-effective synthesis of 2-piperidinyl derivatives.

Suzuki-Miyaura Cross-Coupling

The 4-chloro group undergoes regioselective coupling with aryl/vinylboronic acids via Pd catalysis. Using PdCl₂(PPh₃)₂-PCy₃ and K₂CO₃ in dioxane-water (4:1), triarylquinoline derivatives form exclusively :

Key Examples:

Reduction Reactions

The aldehyde moiety is selectively reduced to methanol derivatives using NaBH₄:

Conditions: Ethanol solvent, room temperature, quantitative yield .

Condensation and Cyclization

The aldehyde engages in Knoevenagel condensations with active methylenes (e.g., malononitrile), forming fused heterocycles :

Mechanism:

-

L-proline-catalyzed enamine formation.

-

Nucleophilic attack by active methylene.

Schiff Base Formation

Reaction with 4-fluoroaniline in dioxane yields imine derivatives, showing bathochromic shifts in UV-Vis spectra due to extended conjugation :

Optical Properties (CHCl₃):

Comparative Reactivity Table

This compound’s reactivity profile highlights its utility in synthesizing pharmaceutically and materially relevant quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-methylquinoline-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: It exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

Medicine: It is investigated for its potential anticancer properties and its ability to inhibit specific enzymes.

Industry: It is used in the production of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death. In cancer cells, it may inhibit certain kinases, leading to the suppression of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoline-3-carbaldehyde

- 6-Methylquinoline-3-carbaldehyde

- 4-Chloroquinoline-3-carbaldehyde

Comparison: 4-Chloro-6-methylquinoline-3-carbaldehyde is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties due to these substituents .

Biologische Aktivität

4-Chloro-6-methylquinoline-3-carbaldehyde is a quinoline derivative notable for its diverse biological activities. This compound features a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 3rd position of the quinoline ring. Quinoline derivatives are widely studied in medicinal chemistry due to their potential therapeutic applications.

- Molecular Formula: C_10H_8ClN

- Molecular Weight: 205.64 g/mol

- CAS Number: 920494-41-3

Synthesis

The synthesis of this compound typically involves:

- Cyclization of Precursors: A common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and formylation.

- Microwave-Assisted Synthesis: This method is favored for its efficiency and higher yields, utilizing microwave irradiation to promote reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.

Antiviral Activity

This compound also demonstrates antiviral properties, making it a candidate for further drug development against viral infections. Its ability to inhibit specific viral enzymes has been documented, although detailed studies are still required to elucidate its full antiviral potential.

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting certain kinases involved in cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its use as a chemotherapeutic agent.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

This study highlights the compound's potential as an effective antimicrobial agent against clinically relevant pathogens.

Anticancer Activity Assessment

Another research effort focused on the anticancer properties of this compound. In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes: It inhibits bacterial DNA gyrase and topoisomerase IV.

- Kinase Inhibition: In cancer cells, it may inhibit kinases involved in signaling pathways that regulate cell growth and survival.

Eigenschaften

IUPAC Name |

4-chloro-6-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-10-9(4-7)11(12)8(6-14)5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNXHWTALQMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726512 | |

| Record name | 4-Chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920494-41-3 | |

| Record name | 4-Chloro-6-methyl-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920494-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.